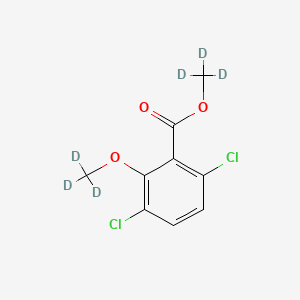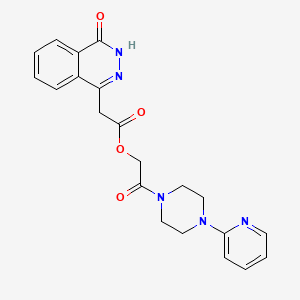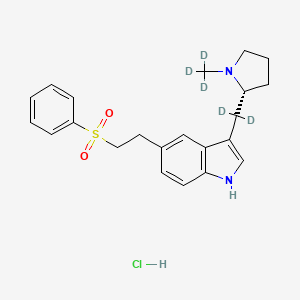
Vemtoberant (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vemtoberant (mesylate) is a compound known for its role as a β3 adrenergic receptor antagonist. This compound is primarily used in scientific research to study β3 adrenergic receptor-mediated disorders, such as heart failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vemtoberant (mesylate) involves multiple steps, including the preparation of intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents .
Industrial Production Methods
Industrial production methods for Vemtoberant (mesylate) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Vemtoberant (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Vemtoberant (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of β3 adrenergic receptor antagonists.
Biology: Investigated for its effects on β3 adrenergic receptors in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating heart failure and other β3 adrenergic receptor-mediated disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting β3 adrenergic receptors
Wirkmechanismus
Vemtoberant (mesylate) exerts its effects by antagonizing β3 adrenergic receptors. This action inhibits the receptor’s normal function, leading to various physiological effects. The molecular targets and pathways involved include the β3 adrenergic receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Perphenazine-d 8 dihydrochloride
- Desglymidodrine
- PF-610355
- L-Epinephrine sulfate
- Nadolol
- ARC 239
- Todralazine
- Amibegron hydrochloride
- N-5984
- Zotepine
- PROTAC AR/AR-V7 degrader-1
- Paliperidone-d 4
- BMS-194449
- Clenproperol-d 7
- ®- (+)-Atenolol
- Salbutamol
- Formoterol fumarate
- Metoprolol-d 6 tartrate
- Moprolol
- Clonidine-d 4 hydrochloride
- Pindolol-d 7
- N-1518
- Corynanthine
- Clorprenaline
- Nifenalol hydrochloride
- Trifluoperazine dihydrochloride
- Salbutamol (Standard)
- Bromchlorbuterol hydrochloride
- Levalbuterol hydrochloride (Standard) .
Uniqueness
Vemtoberant (mesylate) is unique due to its specific antagonistic action on β3 adrenergic receptors, making it a valuable tool for studying and potentially treating β3 adrenergic receptor-mediated disorders .
Eigenschaften
Molekularformel |
C30H41N3O11S3 |
|---|---|
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C29H37N3O8S2.CH4O3S/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36;1-5(2,3)4/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3;1H3,(H,2,3,4)/t21-,22+;/m1./s1 |
InChI-Schlüssel |
HFSUUDYRXDNDOR-NSLUPJTDSA-N |
Isomerische SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)




![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)


